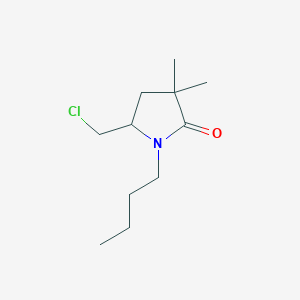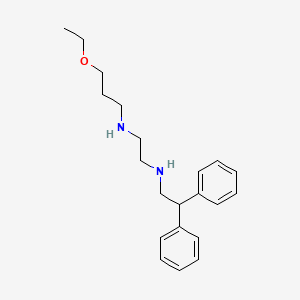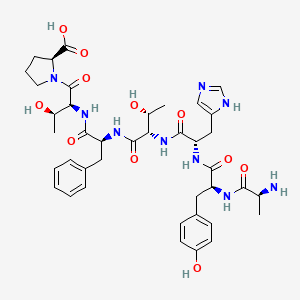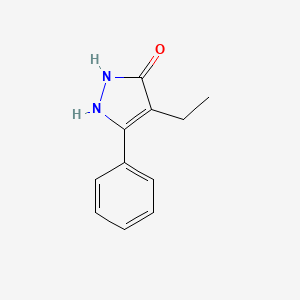
2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl- is a chemical compound with the molecular formula C10H18ClNO It is a derivative of pyrrolidinone, a five-membered lactam, and features a butyl group, a chloromethyl group, and two methyl groups attached to the pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl- typically involves the reaction of 2-pyrrolidinone with appropriate alkylating agents. One common method is the alkylation of 2-pyrrolidinone with 1-chlorobutane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
科学研究应用
2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or induction of DNA damage.
相似化合物的比较
Similar Compounds
2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-4-methyl-: Similar structure but with a different substitution pattern on the pyrrolidinone ring.
2-Pyrrolidinone, 1-butyl-5-(bromomethyl)-3,3-dimethyl-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-Pyrrolidinone, 1-butyl-5-(hydroxymethyl)-3,3-dimethyl-: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
属性
CAS 编号 |
647027-56-3 |
|---|---|
分子式 |
C11H20ClNO |
分子量 |
217.73 g/mol |
IUPAC 名称 |
1-butyl-5-(chloromethyl)-3,3-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C11H20ClNO/c1-4-5-6-13-9(8-12)7-11(2,3)10(13)14/h9H,4-8H2,1-3H3 |
InChI 键 |
UFEQNPYWKKJYFH-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(CC(C1=O)(C)C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)

![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)






![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)

![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)
![[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B12593751.png)

